molecular formula C17H26N4O3S B6920747 N-[1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethyl]-6-ethoxypyridin-3-amine

N-[1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethyl]-6-ethoxypyridin-3-amine

Cat. No.: B6920747
M. Wt: 366.5 g/mol
InChI Key: BTKNDLAIHYWPJM-UHFFFAOYSA-N
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Description

N-[1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethyl]-6-ethoxypyridin-3-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethyl]-6-ethoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-6-24-16-8-7-15(11-18-16)19-12(2)17-13(3)20-21(14(17)4)9-10-25(5,22)23/h7-8,11-12,19H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKNDLAIHYWPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)NC(C)C2=C(N(N=C2C)CCS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethyl]-6-ethoxypyridin-3-amine typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylpyrazole and 6-ethoxypyridine, which undergo a series of reactions such as alkylation, sulfonylation, and amination under controlled conditions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and amines, with solvents like ethanol or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethyl]-6-ethoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethyl]-6-ethoxypyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethyl]-6-ethoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    6-Ethoxypyridine: A pyridine derivative that shares the ethoxy functional group.

    N-Methylsulfonylpyrazole: A compound with a similar sulfonyl group attached to the pyrazole ring.

Uniqueness

N-[1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethyl]-6-ethoxypyridin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties

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